molecular formula C3H2Cl2O B14812925 (E)-3-chloro-acryloyl chloride

(E)-3-chloro-acryloyl chloride

Cat. No.: B14812925
M. Wt: 124.95 g/mol
InChI Key: VPMAWSAODAKKSI-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Chloro-acryloyl chloride is a foundational reagent characterized as an α,β-unsaturated acyl chloride. Its structure features a conjugated system with a chlorine substituent at the β-position and a highly reactive acyl chloride group, configured in the (E) or trans geometry . This arrangement confers significant and dual reactivity, making it a valuable building block in specialized organic synthesis and materials science. The compound's primary reactivity is governed by two key sites. First, the electrophilic carbonyl carbon is highly susceptible to nucleophilic acyl substitution, allowing for the efficient synthesis of various derivatives such as amides, esters, and anhydrides . Second, the electron-withdrawing nature of the functional groups makes the carbon-carbon double bond an effective Michael acceptor, enabling conjugate addition reactions with high regioselectivity . In organic synthesis, it serves as a versatile intermediate for introducing the chloro-acrylate moiety. Its reaction with amines produces (E)-3-chloro-acrylamides with high yield under optimized, low-temperature conditions, while its esterification with alcohols yields (E)-3-chloro-acrylate esters, which are key precursors for further applications . In materials science, this compound acts as a monomer for creating functionalized polymers via radical polymerization. The resulting polyacrylates contain reactive chlorine side chains, which are essential components in the production of adhesives, coatings, and sealants, and allow for further chemical modification to tailor material properties . The compound requires careful handling as it reacts vigorously with water, hydrolyzing to (E)-3-chloro-acrylic acid and hydrochloric acid, thus necessitating anhydrous conditions . Established synthetic routes include the halogenation of acrylic acid derivatives using chlorinating agents like oxalyl chloride or thionyl chloride, with the stereoselectivity for the (E)-isomer being significantly influenced by the use of low-polarity solvents . ATTENTION: This product is for research use only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H2Cl2O

Molecular Weight

124.95 g/mol

IUPAC Name

(E)-3-chloroprop-2-enoyl chloride

InChI

InChI=1S/C3H2Cl2O/c4-2-1-3(5)6/h1-2H/b2-1+

InChI Key

VPMAWSAODAKKSI-OWOJBTEDSA-N

Isomeric SMILES

C(=C/Cl)\C(=O)Cl

Canonical SMILES

C(=CCl)C(=O)Cl

Origin of Product

United States

Methodologies for the Chemical Synthesis of E 3 Chloro Acryloyl Chloride

Established Synthetic Routes

Halogenation of Acrylic Acid Derivatives

A primary and well-established method for synthesizing (E)-3-chloro-acryloyl chloride involves the chlorination of acrylic acid or its derivatives. This process typically utilizes common chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). For instance, the reaction of acrylic acid with oxalyl chloride in a solvent like dichloromethane (B109758) at controlled temperatures of 0–5°C can yield this compound with an efficiency of 85–92%.

The mechanism for this transformation is a nucleophilic acyl substitution. The chloride ion from the chlorinating agent attacks the carbonyl carbon of the acrylic acid derivative. The (E)-isomer is preferentially formed due to steric hindrance between the chlorine atom and the carbonyl oxygen in the transition state. However, these reactions require stringent anhydrous conditions to prevent the hydrolysis of the product back to acrylic acid and hydrochloric acid.

Chlorinating AgentTypical SolventTemperature (°C)Efficiency (%)
Oxalyl chlorideDichloromethane0–585–92
Thionyl chlorideDichloromethane0–5 (initial), then refluxNot specified
Phosphorus pentachlorideNot specifiedNot specifiedNot specified

This table summarizes common chlorinating agents used in the halogenation of acrylic acid derivatives.

A notable challenge with using agents like oxalyl chloride is the difficulty in removing residual amounts from the final product. Furthermore, the exothermic nature of these reactions necessitates careful temperature control to avoid thermal runaway.

Acyl Chloride Exchange Reactions

Another established route is the treatment of acrylic acid with benzoyl chloride. This reaction produces this compound and benzoic acid. wikipedia.org This method provides an alternative to using phosphorus-based chlorinating agents, which have been reported to be ineffective for this specific transformation. wikipedia.org

Advanced and Sustainable Synthetic Strategies

Continuous-Flow System Syntheses

In recent years, continuous-flow systems have emerged as a safer and more efficient alternative for the synthesis of acyl chlorides, including this compound. researchgate.netnih.gov These systems offer enhanced control over reaction parameters, leading to higher yields and selectivity. researchgate.net For the synthesis of acryloyl chloride, a continuous-flow methodology using oxalyl chloride under solvent-free conditions with catalytic amounts of dimethylformamide (DMF) at room temperature has been developed. nih.gov This approach achieves nearly full conversion within minutes. nih.gov

The use of microreactors in continuous-flow processes allows for the safe handling of highly reactive and unstable compounds like acryloyl chloride. researchgate.net This technology is also scalable, which is a significant advantage for industrial applications. researchgate.net Research has demonstrated that in a continuous-flow setup, high conversion rates can be achieved in a short residence time at mild temperatures and pressures. researchgate.net

MethodChlorinating AgentCatalystKey Advantages
Continuous-FlowOxalyl ChlorideDMFHigh yield (94-97%), high stereoselectivity (>99% E), enhanced safety
Traditional BatchPhenylchloroformZnO/ZrCl₄Good yield (78-84%), good stereoselectivity (85-90% E)

This table compares continuous-flow and traditional batch methods for the synthesis of this compound.

Lewis Acid-Catalyzed Chlorination Approaches

The use of Lewis acids as catalysts presents another avenue for the synthesis of this compound. A patented method involves the reaction of acrylic acid with phenylchloroform in the presence of a Lewis acid catalyst, such as zinc oxide (ZnO) or zirconium tetrachloride (ZrCl₄), at temperatures of at least 105°C. google.comgoogle.comgoogle.com This process is conducted in the presence of a polymerization inhibitor, and the this compound formed is distilled as it is produced. google.comgoogle.comgoogle.com

Optimized conditions for this catalytic chlorination using ZnO (5 mol%) at 110–130°C result in yields of 78–84% within 70–90 minutes. A key benefit of this method is the elimination of 3-chloroacryloyl chloride byproducts, although it does require significant energy for the distillation process.

Stereoselective Synthesis of this compound

Achieving high stereoselectivity for the (E)-isomer is a critical aspect of synthesizing this compound. The choice of solvent plays a significant role in determining the isomeric ratio. Low-polarity solvents, such as toluene (B28343), favor the formation of the (E)-isomer by reducing the stabilization of the transition state that leads to the (Z)-isomer. A study conducted in 2020 demonstrated that reacting 3-chloroacrylic acid with thionyl chloride in toluene at -10°C can achieve 98% stereoselectivity for the (E)-isomer.

Control of Geometric Isomerism via Solvent Effects

The stereochemical outcome of the synthesis of 3-chloro-acryloyl chloride from its corresponding carboxylic acid and a chlorinating agent is highly dependent on the polarity of the solvent used. The general principle is that low-polarity solvents tend to favor the formation of the (E)-isomer, whereas more polar solvents can lead to mixtures or favor the (Z)-isomer.

This phenomenon is attributed to the differential stabilization of the transition states leading to the (E) and (Z) isomers. In low-polarity solvents, steric hindrance between the chlorine atom and the carbonyl oxygen in the transition state is a dominant factor, favoring the sterically less hindered (E)-isomer. Conversely, polar solvents can better stabilize the more polar transition state that leads to the (Z)-isomer.

Detailed research findings have demonstrated the significant impact of solvent choice on the isomeric ratio. For instance, the reaction of 3-chloroacrylic acid with thionyl chloride has been shown to yield high stereoselectivity for the (E)-isomer when conducted in a nonpolar solvent at low temperatures. A 2020 study reported achieving 98% stereoselectivity for this compound by carrying out the reaction in toluene at -10°C. Similarly, the use of oxalyl chloride as the chlorinating agent in dichloromethane, a moderately polar solvent, has been reported to produce this compound with 85–92% efficiency. While polar aprotic solvents like dimethylformamide (DMF) have also been noted to favor the E-configuration, this is often attributed to minimizing steric hindrance rather than transition state stabilization alone.

Table 1: Effect of Solvent and Chlorinating Agent on the Synthesis of this compound

Chlorinating AgentSolventTemperature (°C)(E)-Isomer Selectivity/Efficiency
Thionyl chlorideToluene-1098%
Oxalyl chlorideDichloromethane0–585–92%

This table summarizes reported findings on the influence of reaction conditions on the stereoselective synthesis of this compound.

Chiral Catalyst-Mediated Asymmetric Chlorination

While the primary focus in the synthesis of this compound has been on controlling its geometric isomerism, the broader field of asymmetric synthesis offers powerful tools for introducing chirality. Chiral Lewis acid catalysis, in particular, has emerged as a robust strategy for enantioselective transformations. wikipedia.org Chiral Lewis acids are metal centers coordinated to chiral ligands, which create a chiral environment that can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer. wikipedia.org

In the context of chlorination, recent advances have seen the successful application of chiral catalysts, such as copper(II) complexes bearing bis(oxazoline) (Box) ligands, for the asymmetric chlorination of various substrates. researchgate.netthieme-connect.comnih.gov These catalysts have demonstrated high efficacy in producing chiral molecules with a chlorine-bearing stereocenter. For example, the asymmetric chlorination of 4-substituted pyrazolones using a bis(oxazoline)–Cu(II) complex has yielded products with up to 98% enantiomeric excess (ee). researchgate.netthieme-connect.com Similarly, the enantioselective chlorination of β-ketoesters has been achieved with high enantioselectivity using various metal-based chiral catalysts. mdpi.com

Although direct asymmetric chlorination to form a chiral derivative of this compound itself is not widely reported, these findings on related α,β-unsaturated carbonyl systems highlight a promising avenue for future research. The application of chiral catalysts, like the well-established bis(oxazoline)-copper complexes, could potentially be adapted to achieve enantioselective chlorination at the α-position of a suitable precursor, or to catalyze a reaction where the this compound moiety is installed with simultaneous creation of a new stereocenter.

The general mechanism for such a catalyst-mediated asymmetric chlorination would involve the coordination of the substrate to the chiral Lewis acid, which then directs the attack of a chlorinating agent (such as N-chlorosuccinimide, NCS) to one face of the molecule over the other.

Table 2: Examples of Chiral Catalyst Systems in Asymmetric Chlorination of Carbonyl Compounds

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)
Bis(oxazoline)–Cu(II)4-Substituted PyrazolonesUp to 98%
PyBidine-Zn(OAc)₂β-KetoestersUp to 82%

This table presents examples of chiral catalyst systems that have been successfully employed in the asymmetric chlorination of substrates structurally related to the precursors of this compound, indicating the potential for developing enantioselective syntheses.

Mechanistic Studies of E 3 Chloro Acryloyl Chloride Reactivity

Nucleophilic Acyl Substitution Processes

The acyl chloride moiety is the most reactive derivative of carboxylic acids, making (E)-3-chloro-acryloyl chloride highly susceptible to attack by nucleophiles. These reactions proceed via a characteristic substitution mechanism to yield a range of carboxylic acid derivatives. youtube.comwikipedia.org

General Mechanism and Rate-Determining Steps

The general mechanism for nucleophilic acyl substitution is a two-step process: nucleophilic addition followed by elimination of a leaving group. libretexts.org

Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide ion intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled. youtube.com

Modulating Effects of Nucleophile and Reaction Conditions

The rate and outcome of nucleophilic acyl substitution are significantly influenced by the strength of the nucleophile and the specific reaction conditions employed.

Nucleophile Strength: Stronger nucleophiles react more readily with the electrophilic carbonyl center. A wide array of nucleophiles can be used, leading to different products. For example, reaction with water (hydrolysis) yields the corresponding acrylic acid, while alcohols (alcoholysis) produce esters, and amines (aminolysis) form amides. wikipedia.orglibretexts.org

Reaction Conditions: These reactions are often performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride. guidechem.com The choice of solvent can also play a role, and gentle heating may be applied to facilitate the reaction, though the high reactivity often allows for reactions to proceed at room temperature or below. youtube.com The high reactivity of acyl chlorides places them at the top of the reactivity hierarchy for carboxylic acid derivatives, meaning they can be readily converted into less reactive derivatives like esters and amides. youtube.com

Conjugate Addition Reactions of the α,β-Unsaturated System

The presence of a carbon-carbon double bond conjugated to the carbonyl group makes this compound a Michael acceptor. This allows it to undergo conjugate addition (or 1,4-addition) reactions, where a nucleophile attacks the β-carbon of the double bond. nih.govacs.org

Regioselectivity and Diastereoselectivity in Michael Additions

A key aspect of the reactivity of α,β-unsaturated systems is regioselectivity: whether a nucleophile attacks the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). In the case of acyl chlorides, the high reactivity of the carbonyl group can lead to competitive 1,2-addition. However, with appropriate nucleophiles (typically soft nucleophiles like thiols or cuprates) and reaction conditions, 1,4-Michael addition can be favored. scispace.com

Studies on asymmetric divinylic compounds containing an acrylate (B77674) moiety show that nucleophilic attack preferentially occurs at the acrylate's β-carbon over other vinyl groups, highlighting the acrylic system's high reactivity as a Michael acceptor. scispace.comresearchgate.netrsc.org The electronic features of the α,β-unsaturated system play a central role in directing this selectivity. researchgate.net The formation of the Michael adduct can be monitored by observing changes in the characteristic signals of the vinyl protons in NMR spectroscopy. scispace.com

The table below summarizes how reaction conditions can influence the outcome of Michael additions based on studies of related acrylate systems.

ParameterEffect on Michael AdditionRationale
Solvent Can influence reaction rates and yields. Chloroform is a commonly used solvent. scispace.comresearchgate.netSolvent polarity can affect the stability of intermediates and transition states.
Catalyst Acids like acetic acid can be used to catalyze the addition of amines. researchgate.netThe catalyst can activate the carbonyl group, enhancing the electrophilicity of the β-carbon. researchgate.net
Nucleophile "Soft" nucleophiles (e.g., thiols, secondary amines) favor 1,4-addition. "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition.This is explained by Hard and Soft Acid and Base (HSAB) theory. The β-carbon is a softer electrophilic site than the harder carbonyl carbon.

This table is generated based on principles of Michael additions to acrylate systems.

Scope of Nucleophilic Reactants in Conjugate Additions

A broad range of nucleophiles can participate in the conjugate addition to α,β-unsaturated carbonyl compounds. The choice of nucleophile is critical for achieving the desired 1,4-adduct.

Heteronucleophiles: Thiols, amines, and alcohols are commonly employed nucleophiles in Michael additions to activated alkynes and alkenes. nih.govacs.org

Nitrogen Nucleophiles: Ambident nucleophiles like uracils have been shown to undergo regioselective Michael-type additions, typically at the N1 position, providing a route to synthesize acyclic nucleoside analogues. researchgate.net

Carbon Nucleophiles: Soft carbon nucleophiles, such as enolates and organocuprates (Gilman reagents), are classic reactants for forming new carbon-carbon bonds via Michael addition.

Polymerization Chemistry of this compound

The vinyl group in this compound allows it to act as a monomer in polymerization reactions. This reactivity is commonly exploited to create functional polymers with reactive side-chains. wikipedia.orgguidechem.com

The polymerization can be initiated by various methods, including UV radiation. researchgate.net Studies have shown that the polymerization of acryloyl chloride can be carried out in bulk or in solution. By carefully selecting the conditions, the polymer can be formed in a nearly quantitative yield and kept in solution, which is advantageous for subsequent polymer-analogous transformations without needing to isolate the polymer first. researchgate.net The resulting polymer, poly(acryloyl chloride), has highly reactive acyl chloride groups appended to the polymer backbone. These groups can be subsequently reacted with various nucleophiles (e.g., alcohols, amines) to create a wide range of functionalized polymers, such as polyacrylates and polyacrylamides. wikipedia.orgguidechem.com

The process is sensitive, and uncontrolled polymerization can occur. For instance, acryloyl chloride has been observed to polymerize violently when heated, necessitating the use of polymerization inhibitors like phenothiazine (B1677639) for stable storage and transport. guidechem.com

Other Mechanistic Pathways

Beyond polymerization, this compound participates in a variety of other mechanistically significant reactions.

This compound can act as an acylating agent in Friedel-Crafts reactions. libretexts.org In this electrophilic aromatic substitution reaction, the acyl chloride reacts with an aromatic compound, such as benzene (B151609), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgorganic-chemistry.org

The mechanism involves the formation of a highly electrophilic acylium ion intermediate through the interaction of the acyl chloride with the Lewis acid. This acylium ion then attacks the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the acylated product, an aryl ketone. A key advantage of Friedel-Crafts acylation is that the product is generally deactivated towards further substitution, preventing polysubstitution. organic-chemistry.orgmasterorganicchemistry.com The reaction of this compound with benzene can lead to a tandem Friedel-Crafts acylation and subsequent intramolecular alkylation. researchgate.net

The electron-deficient carbon-carbon double bond in this compound makes it a potential dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction involves the concerted interaction of the dienophile with a conjugated diene to form a six-membered ring. The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing nature of both the acyl chloride and the chlorine substituent.

Another type of cycloaddition, a [2+2] cycloaddition, has been reported for related ketenes which can be formed from the photolysis of acryloyl chloride. researchgate.net These ketenes can react with carbonyl groups to form β-lactones. researchgate.net

As an acyl chloride, this compound is highly susceptible to nucleophilic attack by water and other nucleophilic solvents like alcohols. This reactivity is a classic example of nucleophilic acyl substitution.

Hydrolysis: The reaction with water is typically rapid and exothermic, yielding (E)-3-chloro-acrylic acid and hydrochloric acid. libretexts.org The mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, eliminating a chloride ion and subsequently losing a proton to form the carboxylic acid. libretexts.org

Solvolysis: In a similar fashion, reaction with an alcohol (solvolysis), such as methanol, in anhydrous conditions leads to the formation of the corresponding ester, methyl (E)-3-chloro-acrylate. The mechanism follows a similar nucleophilic addition-elimination pathway, with the alcohol acting as the nucleophile. chemguide.co.uk

Advanced Research Applications of E 3 Chloro Acryloyl Chloride in Chemical Synthesis

Monomer and Reagent in Polymer Science Research

In the field of polymer science, (E)-3-chloro-acryloyl chloride serves as a valuable monomer for creating functional polymers with tailored properties. Its incorporation into polymer chains introduces reactive sites and specific chemical characteristics.

This compound is employed as a monomer in radical polymerization to produce functionalized polyacrylates that feature chlorine side chains. The high reactivity of the acyl chloride group allows it to be used as an efficient acylating agent. This functionality is particularly useful in the development of advanced materials such as adhesives and photoresists. For instance, in adhesive applications, the polymer chains containing the chloro-acrylate moiety can be crosslinked through reactions with diols or diamines. This process forms a stable, three-dimensional polymer network, enhancing the adhesive strength and thermal properties of the material.

PropertyValue
Glass Transition Temperature (Tg)85–95°C

Table 1: Physical property of polymers incorporating this compound.

Intermediate in Complex Organic Synthesis

The electrophilic nature of this compound makes it a crucial intermediate for introducing the chloro-acrylate group into a wide range of organic molecules, including those with significant biological activity.

This compound serves as a key starting material in the synthesis of various pharmaceutical intermediates and bioactive compounds. Its defined structure and high reactivity are leveraged in multi-step synthetic pathways. Notably, it has been identified as a precursor in the development of specific therapeutic agents, including kinase inhibitors and antiviral compounds, where the acryloyl scaffold is a common feature in targeted covalent inhibitors.

In the field of biochemistry and peptide chemistry, this compound is utilized as an acylating agent to modify biomolecules. It can selectively introduce chloro-acrylate moieties into the side chains of amino acids within a peptide sequence. This modification is a valuable tool for researchers studying various biochemical processes, as it allows for the introduction of a reactive handle that can be used for further functionalization or for probing protein interactions.

This compound and similar acryloyl chlorides are fundamental reagents in the synthesis of N-acryloyl-α-amino acids. google.com These specialized monomers are essential building blocks for creating biocompatible and functional polymers used in biomedical and photographic applications. google.com The synthesis is typically achieved by reacting the acryloyl chloride with an amino acid salt or ester in an aqueous or organic solvent. google.comnih.gov This reaction, known as acryloylation, attaches the acryloyl group to the nitrogen atom of the amino acid. google.com This method has been used to prepare a variety of N-acryloyl-α-amino acid derivatives. nih.gov

N-acryloyl-α-amino acid DerivativeStarting Amino Acid Ester
N-acryloyl-glutamic acid diethyl esterL-glutamic acid diethyl ester hydrochloride
N-acryloyl-leucine ethyl esterLeucine ethyl ester
N-acryloyl-alanine ethyl esterAlanine ethyl ester

Table 2: Examples of N-acryloyl-α-amino acid derivatives synthesized using an acryloyl chloride reagent. nih.gov

Role in the Development of New Synthetic Methodologies

This compound has emerged as a versatile building block in organic synthesis, facilitating the development of novel synthetic methodologies. Its bifunctional nature, possessing both a reactive acyl chloride and a vinyl chloride moiety, allows for a diverse range of chemical transformations. Researchers have begun to explore its potential in sophisticated applications such as cross-coupling reactions and stereoselective transformations, paving the way for the efficient construction of complex molecular architectures.

Application in Cross-Coupling Reactions

The presence of both an acyl chloride and a vinyl chloride group in this compound suggests its potential as a substrate in various palladium-catalyzed cross-coupling reactions. While specific literature examples detailing the cross-coupling of this particular compound are limited, the known reactivity of its constituent functional groups allows for the extrapolation of its potential applications in methodologies like the Suzuki-Miyaura and Heck reactions.

The acyl chloride moiety can readily participate in palladium-catalyzed acylative cross-coupling reactions with organoboron compounds (a variation of the Suzuki-Miyaura coupling). This would allow for the direct introduction of a keto group, forming α,β-unsaturated ketones which are valuable intermediates in medicinal chemistry and materials science. A general method for the palladium-catalyzed coupling of organoboronic acids with acyl chlorides under anhydrous conditions has been reported, which could likely be adapted for this compound. nih.gov

The vinyl chloride portion of the molecule can act as an electrophile in palladium-catalyzed reactions such as the Heck reaction. organic-chemistry.orgwikipedia.org The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The (E)-geometry of the double bond in this compound is expected to be retained throughout the reaction, offering a degree of stereocontrol in the synthesis of more complex olefinic structures. The development of highly active palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes, has significantly expanded the scope of the Heck reaction to include less reactive chloro-substrates. diva-portal.orgresearchgate.net

The potential for sequential or chemoselective cross-coupling reactions further highlights the utility of this compound. By carefully selecting the catalyst and reaction conditions, it may be possible to selectively react at either the acyl chloride or the vinyl chloride position. For instance, the greater reactivity of the acyl chloride could be exploited first, followed by a subsequent cross-coupling at the vinyl chloride position, enabling a stepwise and controlled elaboration of the molecule. The development of ligands that can modulate the chemoselectivity of palladium-catalyzed reactions is an active area of research and would be crucial for such strategies. rsc.org

Table 1: Potential Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerPotential ProductCatalyst System (Example)
Suzuki-Miyaura (Acylative)Arylboronic acid(E)-3-chloro-1-arylprop-2-en-1-onePd(PPh₃)₄ / Base
Heck ReactionAlkene (e.g., Styrene)Substituted (E)-cinnamoyl chloride derivativePd(OAc)₂ / Phosphine ligand / Base

Stereoselective Transformations in Complex Molecule Construction

The rigid (E)-configuration of the double bond in this compound makes it an attractive starting material for stereoselective transformations, enabling the synthesis of complex molecules with defined stereochemistry.

One area where this has been demonstrated is in the synthesis of β-lactams. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a powerful method for constructing the β-lactam ring. While not directly involving this compound, related α,β-unsaturated acid chlorides are known to be precursors to the ketenes used in these reactions. The stereochemistry of the starting alkene can influence the stereochemical outcome of the final β-lactam.

A more direct application of the stereochemical information embedded in this compound is in nucleophilic addition reactions. The conjugated system allows for 1,2- or 1,4-addition of nucleophiles. Chiral nucleophiles or the use of chiral catalysts can lead to diastereoselective or enantioselective additions, respectively. This approach can be used to introduce new stereocenters with a high degree of control.

Furthermore, derivatives of this compound have been successfully employed as dienophiles in asymmetric Diels-Alder reactions. For instance, a chiral 3-(acyloxy)acryloyl oxazolidinone, synthesized from a 3-chloroacryloyl oxazolidinone derivative, has been shown to undergo highly diastereoselective Diels-Alder reactions with cyclopentadiene (B3395910) in the presence of a Lewis acid. This strategy provides access to highly functionalized and stereochemically rich bicyclic systems, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

The inherent reactivity of the acyl chloride can also be harnessed for stereoselective transformations. For example, reaction with a chiral alcohol or amine would lead to the formation of a chiral ester or amide. This newly formed chiral center can then direct subsequent reactions on the α,β-unsaturated system, such as epoxidations or dihydroxylations, in a stereoselective manner.

The stereoselective synthesis of β-chloroacrylamides has been reported, highlighting the utility of this compound in preparing stereochemically defined building blocks. The (E)-geometry is preserved during the amidation reaction, yielding products with a defined double bond configuration. These β-chloroacrylamides can then be used in further synthetic manipulations where the stereochemistry of the double bond is crucial.

Table 2: Examples of Stereoselective Reactions Utilizing this compound or its Derivatives

Reaction TypeReactant(s)Key FeatureProduct Type
Nucleophilic Acyl SubstitutionChiral AmineFormation of chiral β-chloroacrylamideStereodefined Amide
Diels-Alder ReactionChiral 3-(acyloxy)acryloyl oxazolidinone derivative + DieneHigh diastereoselectivityBicyclic adducts
Nucleophilic AdditionOrganocuprate + this compound derivativePotential for 1,4-conjugate additionSubstituted propionyl chloride derivative

Computational and Theoretical Insights into E 3 Chloro Acryloyl Chloride Reactivity and Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules like (E)-3-chloro-acryloyl chloride. By calculating the electron density, DFT methods can predict a wide range of molecular properties and reaction energetics.

Elucidation of Reaction Pathways and Transition States

DFT calculations are crucial for mapping the potential energy surface of chemical reactions involving this compound. This is particularly valuable for understanding nucleophilic acyl substitution, which is the characteristic reaction of this compound.

The generally accepted mechanism involves the initial attack of a nucleophile on the highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The subsequent step is the elimination of the chloride ion, which is typically the rate-determining step, to yield the final substituted product.

Prediction of Electronic Structure and Reactivity Parameters

The reactivity of this compound is dictated by its electronic structure. The presence of two electron-withdrawing groups—the acyl chloride and the β-chlorine atom—renders the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.

DFT calculations can quantify this reactivity by determining various electronic parameters. Although specific data for this molecule is sparse, studies on the parent compound, acryloyl chloride, have employed methods like the PBEPBE functional with a 6-311G++(d,p) basis set to calculate properties such as bond lengths and angles. researchgate.net Key reactivity descriptors that can be derived from the electronic structure include:

Atomic Charges: Calculation of partial atomic charges can precisely identify the most electrophilic sites in the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The LUMO is typically centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical potential, and global hardness and softness can be calculated to provide a comprehensive picture of the molecule's stability and reactivity. researchgate.net

A representative table of calculated electronic properties for a related compound, acryloyl chloride, illustrates the type of data DFT can provide.

ParameterDescriptionTypical Insights
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap generally indicates higher reactivity.
Mulliken Atomic Charges Distribution of electron charge among the atoms.Identifies electrophilic (positive charge) and nucleophilic (negative charge) centers. The carbonyl carbon is expected to have a significant positive charge.
Electrostatic Potential (ESP) The potential energy experienced by a positive point charge at various locations around the molecule.Visually maps electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting the electrophilic nature of the carbonyl group.

This table is illustrative; specific values for this compound require dedicated computational studies.

Molecular Dynamics (MD) Simulations

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with surrounding solvent molecules.

Analysis of Solvent Effects on Reaction Kinetics

MD simulations can model the explicit interactions between this compound and solvent molecules, providing critical insights into how the solvent influences reaction rates and mechanisms. For instance, a computational study on a similar SN2 reaction showed that the formation of an ion-pair product was energetically unfavorable in the gas phase but became favorable in a water medium, significantly altering the reaction's energy profile and the structure of the transition state. nih.gov In water, the calculated transition state occurred earlier along the reaction coordinate compared to the gas phase. nih.gov

For this compound, MD simulations could be used to explore:

Solvation Shell Structure: How solvent molecules arrange around the reactant and the transition state.

Diffusion Coefficients: The mobility of reactants within the solvent, which can affect encounter rates.

Potential of Mean Force (PMF): The free energy profile along a reaction coordinate, which incorporates the dynamic effects of the solvent and can be used to calculate solvent-corrected activation energies.

Solvent PropertyInfluence on ReactionComputational Insight from MD
Polarity Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction.MD simulations can calculate the interaction energy between the solute and solvent molecules, quantifying the stabilization effect.
Hydrogen Bonding Protic solvents can form hydrogen bonds with the carbonyl oxygen, potentially increasing the electrophilicity of the carbonyl carbon.The simulations can track the formation and lifetime of hydrogen bonds throughout the reaction trajectory.
Viscosity Higher viscosity can slow down the diffusion of reactants, potentially decreasing the overall reaction rate.MD can be used to calculate the self-diffusion coefficient of the solvent and the diffusion of the solute within it.

This table outlines general principles; specific simulation data for this compound is not publicly available.

Advanced Modeling Techniques in Stereoselective Synthesis

Computational modeling is also a powerful tool for understanding and predicting the stereochemical outcome of reactions. In the synthesis of this compound, controlling the geometry around the carbon-carbon double bond is essential.

Advanced modeling can explain the high stereoselectivity observed in certain synthetic routes. For example, the preference for the (E)-isomer when using specific chlorinating agents is attributed to the steric hindrance in the transition state leading to the (Z)-isomer. Furthermore, computational studies can rationalize the experimental observation that the (E)-isomer is the predominant product in low-polarity solvents like toluene (B28343). This is because such solvents offer less stabilization for the transition state that would lead to the (Z)-form.

Modeling techniques applied to stereoselective synthesis can involve:

Transition State Modeling: Comparing the activation energies for the pathways leading to the (E) and (Z) isomers. A lower activation energy for the (E) pathway would confirm its kinetic favorability.

Catalyst-Substrate Interaction Modeling: If Lewis acids are used as catalysts to enhance E-selectivity, DFT can model the interaction between the catalyst and the substrate to understand how it influences the stereochemical outcome.

Solvent-Reactant Complex Analysis: Combining DFT and MD to analyze how different solvents interact with and stabilize the various transition states, thereby influencing the E/Z ratio.

Q & A

Q. What are the standard laboratory methods for synthesizing (E)-3-chloro-acryloyl chloride?

Methodological Answer: this compound is typically synthesized via chlorination of acrylic acid derivatives. A common approach involves reacting (E)-3-chloro-acrylic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions. For example:

  • Step 1: Dissolve (E)-3-chloro-acrylic acid in a dry solvent (e.g., dichloromethane).
  • Step 2: Add SOCl₂ dropwise at 0–5°C to minimize side reactions.
  • Step 3: Reflux for 4–6 hours to ensure complete conversion.
  • Step 4: Purify via fractional distillation under reduced pressure to isolate the product .

Key Considerations:

  • Use moisture-free conditions to prevent hydrolysis.
  • Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to confirm purity (>95% by GC) .

Q. How can researchers confirm the stereochemical configuration (E/Z) of 3-chloro-acryloyl chloride?

Methodological Answer: The E-configuration is confirmed using:

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Coupling constants (J) between vinylic protons. For the E-isomer, J ≈ 12–16 Hz due to trans geometry.
  • ¹³C NMR: Chemical shifts of carbonyl carbons (~170 ppm) and chlorine-substituted carbons.

Infrared (IR) Spectroscopy:

  • Stretching frequencies for C=O (~1800 cm⁻¹) and C-Cl (~750 cm⁻¹).

Polarimetry:

  • If chiral centers are present, optical rotation can distinguish enantiomers .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: The compound serves as a versatile acylating agent in:

  • Peptide Chemistry: Introduces chloro-acrylate moieties into amino acid side chains.
  • Polymer Science: Acts as a monomer for synthesizing functionalized polyacrylates.
  • Pharmaceutical Intermediates: Used in the synthesis of kinase inhibitors and antiviral agents.

Example Reaction:
this compound reacts with amines to form acrylamide derivatives:
R-NH2+(E)-ClCH=CHCOClR-NH-CO-CH=CHCl+HCl\text{R-NH}_2 + \text{(E)-ClCH=CHCOCl} \rightarrow \text{R-NH-CO-CH=CHCl} + \text{HCl}

Monitor by TLC (eluent: hexane/ethyl acetate 4:1) and purify via column chromatography .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis of this compound under varying catalytic conditions?

Methodological Answer: Optimization involves:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, FeCl₃) to enhance E-selectivity.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor E-configuration due to reduced steric hindrance.
  • Temperature Control: Lower temperatures (0–10°C) minimize thermal Z→E isomerization.

Experimental Design:

  • Use a factorial design (e.g., 2³ design) to evaluate catalyst type, solvent, and temperature.
  • Analyze outcomes via GC-MS and statistical tools (ANOVA) to identify significant factors .

Q. How should researchers resolve contradictory spectral data when characterizing this compound derivatives?

Methodological Answer: Contradictions arise from:

  • Impurities: Use preparative HPLC to isolate pure fractions and re-analyze.
  • Tautomerism: Conduct variable-temperature NMR to detect dynamic equilibria.
  • Crystallography: Resolve ambiguous structures via single-crystal X-ray diffraction.

Case Study:
If ¹H NMR shows unexpected splitting, compare with computational predictions (DFT calculations) to validate assignments .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

Density Functional Theory (DFT):

  • Calculate transition-state geometries (e.g., B3LYP/6-31G* level) to model reaction pathways.

Molecular Dynamics (MD):

  • Simulate solvent effects on reaction kinetics.

Software Tools:

  • Gaussian, ORCA, or VASP for electronic structure analysis.

Example Findings:

  • The electron-withdrawing chlorine group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .

Q. How can researchers mitigate hydrolysis of this compound during kinetic studies?

Methodological Answer:

  • Moisture Control: Use Schlenk lines or gloveboxes for anhydrous handling.
  • Stabilizers: Add molecular sieves (3Å) to reaction mixtures.
  • Kinetic Quenching: Rapidly cool samples to -20°C and analyze via stopped-flow UV-Vis spectroscopy.

Validation:

  • Compare hydrolysis rates in D₂O vs. H₂O using isotopic labeling and mass spectrometry .

Data Presentation Guidelines (Adapted from ):

  • Tables: Use for comparative data (e.g., reaction yields, spectroscopic peaks).
  • Figures: Reserve for mechanistic diagrams or kinetic plots.
  • Statistical Analysis: Report confidence intervals (95%) and p-values for reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.